N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,5-dimethoxybenzene-1-sulfonamide
Description
N-({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,5-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a fused imidazo[2,1-b][1,3]thiazole core linked via a methyl group to a 2,5-dimethoxybenzenesulfonamide moiety. This structure combines a heterocyclic scaffold with sulfonamide functionality, a combination frequently explored in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-20-11-3-4-12(21-2)13(7-11)23(18,19)15-8-10-9-17-5-6-22-14(17)16-10/h3-7,9,15H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQNFNGQHRWEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN3C=CSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to exhibit antimycobacterial properties
Mode of Action
The exact mode of action of SMR000016895 is currently unknown. It’s worth noting that imidazo[2,1-b]thiazole derivatives have been reported to interact with their targets and cause changes that result in antimycobacterial effects. The specific interactions and changes caused by SMR000016895 remain to be elucidated.
Biochemical Pathways
Imidazo[2,1-b]thiazole derivatives have been reported to affect the pathways related to antimycobacterial activity
Biological Activity
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, target pathways, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an imidazo[2,1-b][1,3]thiazole moiety with a 2,5-dimethoxybenzene sulfonamide. Its molecular formula is , and it has a molecular weight of approximately 306.34 g/mol. The structural complexity allows for diverse interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including renal cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Target Pathways
The biological activity of this compound is primarily associated with its interaction with carbonic anhydrase (CA) isoforms. Inhibiting specific CA isoforms can disrupt tumor growth and metastasis by altering pH regulation and bicarbonate transport within the tumor microenvironment .
Table 1: Inhibition Potency Against Carbonic Anhydrase Isoforms
| Compound | Target Isoform | Inhibition Constant (K_i) µM |
|---|---|---|
| This compound | hCA II | 57.7 - 98.2 |
| Other derivatives | hCA IX | >100 |
| Other derivatives | hCA I | >100 |
| Other derivatives | hCA XII | >100 |
Biological Evaluation
Recent studies have evaluated the biological activity of this compound through various assays:
- Antitumor Activity : In vitro assays demonstrated that this compound significantly suppresses renal cancer cell proliferation while exhibiting limited effects on prostate cancer and leukemia cell lines .
- Antimicrobial Activity : The compound also showed potential antimicrobial properties against various bacterial strains. Compounds with similar structures have been reported to exhibit significant antibacterial activity against Mycobacterium tuberculosis .
- Cytotoxicity Studies : Cytotoxicity assessments revealed that the active compounds exhibited low toxicity against normal cell lines while maintaining potent antitumor effects .
Case Studies
One notable study involved the synthesis and evaluation of a series of imidazo[2,1-b][1,3]thiazole derivatives. Among these derivatives, several compounds demonstrated promising anti-tubercular activity with minimal cytotoxicity against normal cells . This highlights the potential for developing therapeutic agents targeting both cancer and infectious diseases.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Core Modifications: The target compound’s 2,5-dimethoxybenzenesulfonamide group distinguishes it from SRT1720’s quinoxaline carboxamide and Compound 18’s acetamide-piperidinylsulfonyl chain. These substituents likely influence solubility, target binding, and metabolic stability .
The target compound’s dimethoxy groups may enhance interactions with aromatic binding pockets in enzymes, similar to kinase inhibitors .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical Parameters
*LogP values estimated using fragment-based methods.
Key Observations :
- The target compound’s dimethoxybenzenesulfonamide likely improves aqueous solubility compared to SRT1720’s quinoxaline moiety.
- Chlorine or fluorine substituents in analogs (e.g., ’s difluorophenyl derivative) may enhance membrane permeability but reduce solubility .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,5-dimethoxybenzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of imidazo[2,1-b]thiazole precursors and sulfonamide coupling. A common approach is Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent to form the imidazo[2,1-b]thiazole core, followed by sulfonamide group introduction via nucleophilic substitution. Reaction conditions (e.g., temperature, solvent choice, and catalyst use) critically impact yield. For example, dimethylformamide (DMF) as a solvent and triethylamine as a base are often employed to optimize coupling efficiency .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the imidazo[2,1-b]thiazole and sulfonamide moieties. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. X-ray crystallography or computational modeling (e.g., DFT calculations) may resolve stereochemical ambiguities .
Q. What primary biological activities have been reported, and what assay methodologies were used?
- Methodological Answer : The compound exhibits anticancer and antimicrobial potential. In vitro assays include:
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ values ranging from 1–10 µM .
- Antimicrobial activity : Broth microdilution to determine MIC values against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's pharmacological profile?
- Methodological Answer : SAR studies focus on modifying substituents to enhance activity:
- Imidazo[2,1-b]thiazole core : Fluorination at position 6 increases metabolic stability, while methoxy groups on the benzene ring improve solubility .
- Sulfonamide group : Substitution with trifluoromethyl groups enhances target affinity (e.g., carbonic anhydrase IX inhibition) .
- Quantitative SAR (QSAR) models using molecular descriptors (e.g., logP, polar surface area) predict bioavailability .
Q. What strategies address discrepancies in biological activity data across different studies?
- Methodological Answer : Contradictions in IC₅₀/MIC values often arise from assay variability. Strategies include:
- Standardized protocols : Uniform cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Orthogonal assays : Validate results using alternative methods (e.g., ATP-based viability assays vs. MTT) .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like compound batch purity .
Q. What in vivo models are appropriate for evaluating this compound's therapeutic potential?
- Methodological Answer : Preclinical models include:
- Xenograft models : Subcutaneous implantation of human cancer cells (e.g., MDA-MB-231) in immunodeficient mice, with compound administration via oral gavage (10–50 mg/kg/day) .
- Pharmacokinetics : Plasma stability assays (e.g., t₁/₂ > 2 hours) and tissue distribution studies using LC-MS/MS .
Q. How do computational methods aid in predicting interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses with targets like EGFR or bacterial topoisomerase IV. Molecular dynamics simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories. Free-energy perturbation (FEP) calculations predict affinity changes upon structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
